
4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde
Overview
Description
“4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1193388-57-6. It has a molecular weight of 158.59 . The IUPAC name for this compound is 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde .
Synthesis Analysis
While specific synthesis methods for “4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde” were not found, imidazoles in general can be synthesized through a variety of methods. For instance, one method involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
The InChI code for “4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde” is 1S/C6H7ClN2O/c1-2-9-4-8-6 (7)5 (9)3-10/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.59 . Other physical and chemical properties such as boiling point, density, and refractive index are predicted to be 326.5° C at 760 mmHg, 1.3 g/cm^3, and n^20D 1.57 respectively .Scientific Research Applications
Synthesis of Antimicrobial Agents
The imidazole ring is a prominent structure in many antimicrobial compounds. “4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde” can serve as a precursor in synthesizing new antimicrobial agents that target a variety of pathogens, including bacteria and fungi. The chloro and aldehyde functional groups offer reactive sites for further chemical modifications, leading to compounds with potential use in treating infectious diseases .
Development of Anticancer Therapeutics
Imidazole derivatives have shown promise in anticancer research. The compound could be utilized to create novel anticancer agents that interfere with the proliferation of cancer cells. Its structural features may allow it to interact with specific enzymes or receptors involved in cancer cell metabolism .
Anti-inflammatory Drug Design
The imidazole core is also found in drugs with anti-inflammatory properties. Researchers can modify “4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde” to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .
Fabrication of Chemosensors
This compound’s aldehyde group can react with various analytes, making it a good candidate for the development of chemosensors. These sensors could be used to detect environmental pollutants or biological markers of disease .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, “4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde”, as an imidazole derivative, may also have potential for future research and applications.
properties
IUPAC Name |
5-chloro-3-ethylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-8-6(7)5(9)3-10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPOSZJMVKQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




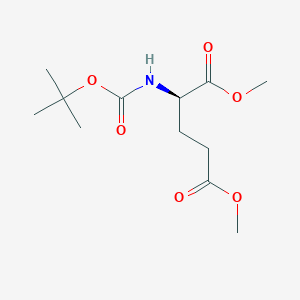
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
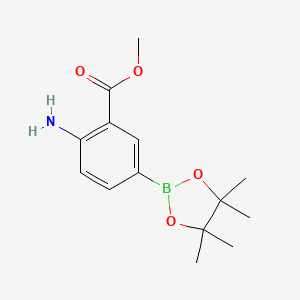

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
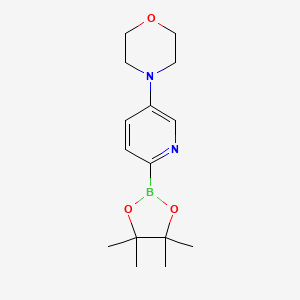
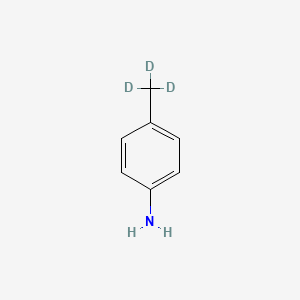

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
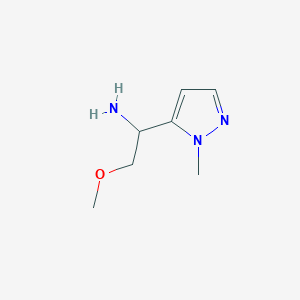
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)